Brecanavir
Brecanavir
Brecanavir (VX-385) an orally active aspartic protease inhibitor (PI), under investigation by Vertex and GlaxoSmithKline for the treatment of HIV. In July 2006, Vertex indicated that it expected GSK to initiate phase III trials of the drug in 2007. In December of 2006 GSK announced a decision to discontinue the development of brecanavir for the treatment of HIV. The decision was based on issues regarding the formulation of the drug.
Brecanavir is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.
Brecanavir is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.
Brand Name:
Vulcanchem
CAS No.:
313682-08-5
VCID:
VC0522009
InChI:
InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1
SMILES:
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6
Molecular Formula:
C33H41N3O10S2
Molecular Weight:
703.8 g/mol
Brecanavir
CAS No.: 313682-08-5
Inhibitors
VCID: VC0522009
Molecular Formula: C33H41N3O10S2
Molecular Weight: 703.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Brecanavir (VX-385) an orally active aspartic protease inhibitor (PI), under investigation by Vertex and GlaxoSmithKline for the treatment of HIV. In July 2006, Vertex indicated that it expected GSK to initiate phase III trials of the drug in 2007. In December of 2006 GSK announced a decision to discontinue the development of brecanavir for the treatment of HIV. The decision was based on issues regarding the formulation of the drug. Brecanavir is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease. |
---|---|
CAS No. | 313682-08-5 |
Product Name | Brecanavir |
Molecular Formula | C33H41N3O10S2 |
Molecular Weight | 703.8 g/mol |
IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |
Standard InChI | InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1 |
Standard InChIKey | JORVRJNILJXMMG-OLNQLETPSA-N |
Isomeric SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 |
SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 |
Canonical SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (1S,2R)-3-((1,3-benzodioxol-5-ylsulfonyl)(2-methylpropyl)amino-2-hydroxy-1-((4-(2-methyl-4-thiazolyl)methoxy)phenyl)methylpropyl)carbamic acid, hexahydrofuro(2,3-b)furan-3yl ester brecanavir VX-385 VX385 |
Reference | 1: Velthuisen EJ, Baughman TM, Johns BA, Temelkoff DP, Weatherhead JG. Synthesis and pharmacokinetic profile of highly deuterated brecanavir analogs. Eur J Med Chem. 2013 May;63:202-12. doi: 10.1016/j.ejmech.2013.02.001. Epub 2013 Feb 14. PubMed PMID: 23474906. 2: Gulnik SV, Eissenstat M. Approaches to the design of HIV protease inhibitors with improved resistance profiles. Curr Opin HIV AIDS. 2008 Nov;3(6):633-41. doi: 10.1097/COH.0b013e328313911d. PubMed PMID: 19373035. 3: Hazen R, Harvey R, Ferris R, Craig C, Yates P, Griffin P, Miller J, Kaldor I, Ray J, Samano V, Furfine E, Spaltenstein A, Hale M, Tung R, St Clair M, Hanlon M, Boone L. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor brecanavir (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV. Antimicrob Agents Chemother. 2007 Sep;51(9):3147-54. Epub 2007 Jul 9. PubMed PMID: 17620375; PubMed Central PMCID: PMC2043237. 4: Lalezari JP, Ward DJ, Tomkins SA, Garges HP. Preliminary safety and efficacy data of brecanavir, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006. J Antimicrob Chemother. 2007 Jul;60(1):170-4. Epub 2007 May 8. PubMed PMID: 17491001. 5: Brecanavir's hopes dashed. AIDS Patient Care STDS. 2007 Feb;21(2):143. PubMed PMID: 17328663. 6: De Luca A. Resistance to newly approved and investigational protease inhibitors. Curr Opin HIV AIDS. 2007 Mar;2(2):130-6. doi: 10.1097/COH.0b013e3280287a38. PubMed PMID: 19372878. 7: Reddy YS, Ford SL, Anderson MT, Murray SC, Ng-Cashin J, Johnson MA. Safety and pharmacokinetics of brecanavir, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects. Antimicrob Agents Chemother. 2007 Apr;51(4):1202-8. Epub 2007 Jan 29. PubMed PMID: 17261626; PubMed Central PMCID: PMC1855506. 8: Drug interactions. Brecanavir--a new protease inhibitor. TreatmentUpdate. 2006 Jun-Jul;18(3):6-7. PubMed PMID: 17209240. 9: Ford SL, Reddy YS, Anderson MT, Murray SC, Fernandez P, Stein DS, Johnson MA. Single-dose safety and pharmacokinetics of brecanavir, a novel human immunodeficiency virus protease inhibitor. Antimicrob Agents Chemother. 2006 Jun;50(6):2201-6. PubMed PMID: 16723584; PubMed Central PMCID: PMC1479152. |
PubChem Compound | 5743186 |
Last Modified | Jul 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume